1,2-Distearoyllecithin

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

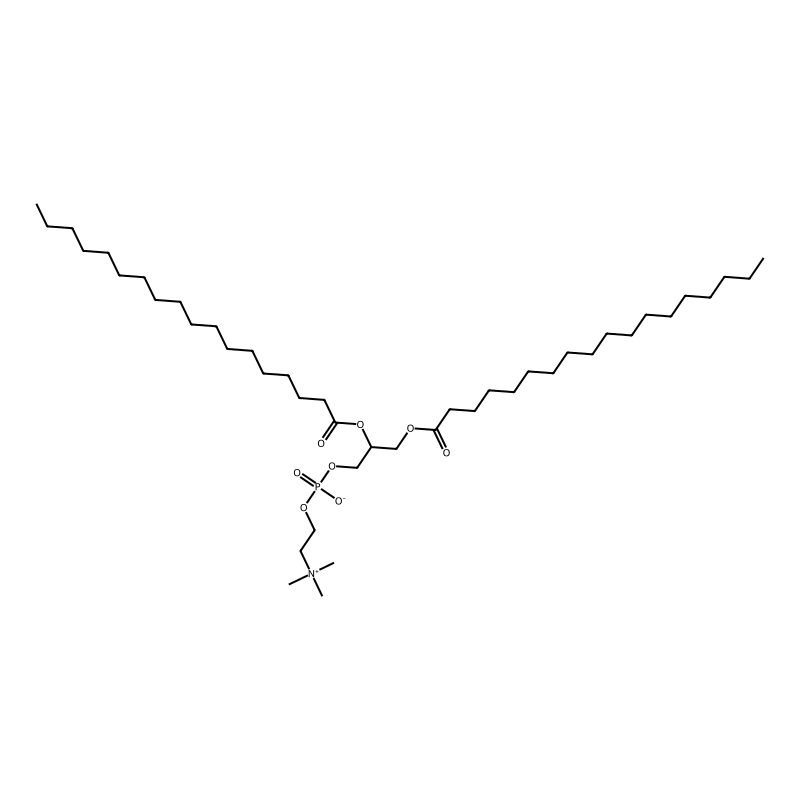

1,2-Distearoyllecithin, also known as 1,2-dioctadecanoyl-sn-glycero-3-phosphocholine, is a phosphatidylcholine compound characterized by its two stearoyl (C18) fatty acid chains esterified to the glycerol backbone. Its chemical formula is C₄₄H₈₈NO₈P, with a molecular weight of approximately 790.161 g/mol . This compound belongs to the class of glycerophospholipids, which are essential components of biological membranes. The structure consists of a glycerol backbone linked to a phosphate group and a choline moiety, making it amphiphilic and capable of forming lipid bilayers in aqueous environments .

DL-DSPC's primary function is in cell membranes. It forms a bilayer structure, with the hydrophobic fatty acid tails oriented inwards and the hydrophilic headgroups (phosphate and choline) facing outwards, interacting with the surrounding water environment []. This bilayer structure creates a barrier that controls the movement of molecules and ions in and out of the cell, maintaining cellular integrity and function.

Case Study:

DL-DSPC liposomes are widely used in drug delivery research. The liposomes can encapsulate drugs and deliver them to specific target sites within the body []. The amphiphilic nature of DL-DSPC allows the liposomes to interact with both water and cell membranes, facilitating drug delivery.

Despite being classified in databases like Drugbank [], 1,2-Distearoyllecithin (1,2-DSL) has limited research directly related to its potential therapeutic applications. However, scientific research utilizes 1,2-DSL in various other capacities:

Membrane Mimicry:

,2-DSL is a type of phospholipid, a major component of cell membranes. Its structure allows it to form vesicles (spherical structures) that mimic the properties of natural cell membranes. Researchers use these vesicles in various applications, including:

- Drug delivery: Encapsulating drugs within 1,2-DSL vesicles allows for targeted delivery and controlled release of the drug within the body [].

- Membrane protein studies: 1,2-DSL vesicles can be used to study the function and interaction of membrane proteins in a controlled environment [].

Food Science Research:

1,2-DSL is present in some food sources, particularly egg yolk and soybeans []. Researchers use it in food science applications like:

- Emulsifying agent: 1,2-DSL's ability to form micelles (small clusters of molecules) helps stabilize emulsions, mixtures of immiscible liquids like oil and water, in food products [].

- Food texture modification: 1,2-DSL can influence the texture of food products by interacting with other food components.

Toxicology Research:

,2-DSL can be used in toxicology research to:

- Study the effects of toxins on cell membranes: Researchers can expose 1,2-DSL vesicles to toxins and observe their effects on membrane integrity and function.

- Develop new toxicity tests: 1,2-DSL can be incorporated into in vitro (laboratory) models to assess the potential toxicity of new drugs or chemicals.

This compound exhibits significant biological activity due to its role as a major component of cell membranes. It contributes to membrane fluidity and permeability and plays a critical role in cell signaling processes. Research indicates that 1,2-distearoyllecithin can modulate the activity of membrane proteins and influence cellular interactions . Furthermore, it has been studied for its potential in drug delivery systems due to its biocompatibility and ability to form liposomes.

The synthesis of 1,2-distearoyllecithin can be achieved through several methods:

- Chemical Synthesis: This involves the esterification of stearic acid with glycerol phosphate in the presence of coupling agents.

- Biological Synthesis: In living organisms, it is synthesized from diacylglycerol and cytidine diphosphate-choline through enzymatic pathways involving cholinephosphotransferase .

- Lipid Extraction: It can also be isolated from natural sources such as egg yolk or soybeans through lipid extraction techniques.

1,2-Distearoyllecithin has diverse applications across various fields:

- Pharmaceuticals: Used as an excipient in drug formulations for enhancing solubility and bioavailability.

- Food Industry: Acts as an emulsifier and stabilizer in food products.

- Cosmetics: Incorporated into creams and lotions for its moisturizing properties.

- Nanotechnology: Utilized in the formulation of liposomes for targeted drug delivery systems.

Studies on the interactions of 1,2-distearoyllecithin with other biomolecules reveal its capacity to form complexes with proteins and nucleic acids. This property is exploited in drug delivery systems where it enhances the stability and efficacy of therapeutic agents. Additionally, interaction studies have shown that it can influence membrane protein activity and receptor signaling pathways .

Several compounds share structural similarities with 1,2-distearoyllecithin, including:

| Compound Name | Chemical Formula | Unique Features |

|---|---|---|

| 1,2-Dipalmitoyl-sn-glycero-3-phosphocholine | C₄₂H₈₄NO₈P | Contains palmitic acid chains (C16), affecting fluidity |

| 1,2-Dioleoyl-sn-glycero-3-phosphocholine | C₄₂H₈₄NO₈P | Contains oleic acid chains (C18:1), more unsaturated |

| 1,2-Dimyristoyl-sn-glycero-3-phosphocholine | C₄₀H₈₂NO₈P | Features myristic acid chains (C14), different melting point |

| Phosphatidylethanolamine | C₄₂H₈₂NO₈P | Contains ethanolamine instead of choline |

Uniqueness

What sets 1,2-distearoyllecithin apart is its specific fatty acid composition (two stearic acids), which influences its physical properties such as melting point and phase behavior in membranes. Its high degree of saturation contributes to membrane rigidity compared to other phosphatidylcholines with unsaturated fatty acids.

Molecular Organization in Lipid Bilayers

DSPC’s molecular organization within lipid bilayers is governed by its saturated acyl chains and phosphocholine head group. In binary mixtures with shorter-chain lipids like dilauroylphosphatidylcholine (DLPC), DSPC forms gel-phase domains that segregate from fluid-phase regions [2] [7]. Atomic force microscopy (AFM) studies reveal DSPC domains protruding 1.1–1.8 nm above surrounding fluid lipid matrices, depending on bilayer preparation methods [7]. These height differences reflect symmetric (both leaflets) or asymmetric (single leaflet) domain distributions [7].

Molecular dynamics simulations demonstrate that DSPC’s hydrophobic thickness (∼3.5 nm) drives lipid sorting via hydrophobic matching with transmembrane proteins like bacteriorhodopsin [2]. At temperatures below the main phase transition (55.6°C) [4], DSPC preferentially associates with proteins requiring thicker hydrophobic cores, while fluid-phase lipids dominate in disordered regions [2]. This sorting mechanism stabilizes nanodomains in biological membranes, facilitating compartmentalization of signaling components [2].

Cylindrical Geometric Configuration

DSPC adopts a cylindrical molecular geometry due to its two stearoyl chains and bulky phosphocholine head group. This geometry promotes tight packing in gel-phase bilayers, with an area per lipid of 0.48 nm² at 20°C [6]. The cylindrical shape contrasts with conical lipids like phosphatidylethanolamine, enabling DSPC to form flat, extended bilayers rather than curved structures [5].

High-pressure optical studies show DSPC’s main phase transition (Lβ to Lα) occurs at 55.6°C under ambient pressure, shifting linearly with pressure increases [4]. The transition involves a volume change (ΔV) of −23.5 cm³/mol, attributed to acyl chain melting and head group rearrangement [4]. Below the transition temperature, DSPC’s rigid cylindrical structure resists bending, yielding a bending rigidity of 5.0 × 10⁻²⁰ J [6].

Head Group Architecture and Functional Implications

The phosphocholine head group of DSPC mediates electrostatic interactions and hydrogen bonding. Unlike anionic lipids, DSPC’s zwitterionic head group minimizes charge-based interactions, favoring van der Waals forces between acyl chains [5]. This property makes DSPC ideal for studying steric and hydrophobic effects in membrane systems.

In mixed monolayers with surfactants like surfactin-C₁₅, DSPC’s head group reduces miscibility compared to phosphatidylethanolamine (DPPE) or phosphatidylserine (DPPS) [5]. Molecular modeling indicates DSPC-surfactin interactions destabilize lipid packing, increasing line tension at domain boundaries [5]. These findings explain DSPC’s tendency to form large, stable domains in heterogeneous membranes [7].

Transmembrane Symmetry States

Symmetric Distribution Patterns

Symmetric DSPC distributions occur when both bilayer leaflets contain gel-phase domains. AFM imaging of DLPC/DSPC bilayers prepared via vesicle fusion shows 1.8-nm-high DSPC domains, indicative of symmetric gel-phase regions [7]. Fluorescence recovery after photobleaching (FRAP) experiments confirm restricted lipid diffusion in symmetric DSPC-rich areas, with recovery rates <20% over 30 minutes [7].

Asymmetric Distribution Mechanisms

Asymmetric DSPC distributions arise during Langmuir-Blodgett deposition or phase conversion. Bilayers formed by sequential monolayer transfer exhibit 1.1-nm-high DSPC domains in the distal leaflet only [7]. Over time, symmetric domains convert to asymmetric states via flip-flop mechanisms, preserving total DSPC area while redistributing between leaflets [7]. This process follows first-order kinetics, with activation energy barriers ∼80 kJ/mol [7].

Symmetric/Asymmetric Hybrid States

Hybrid states transiently coexist during phase transitions. In DLPC/DSPC systems, AFM captures intermediate stages where symmetric (1.8 nm) and asymmetric (1.1 nm) domains occupy adjacent regions [7]. These hybrid states exhibit higher line tension at domain boundaries, driving eventual homogenization into symmetric or asymmetric configurations [7].

Coarse-Grained Molecular Dynamics Simulations

Coarse-grained molecular dynamics simulations represent a fundamental approach for studying the behavior of 1,2-distearoyllecithin at extended temporal and spatial scales beyond the reach of all-atom simulations [1]. These computational models reduce the molecular complexity by representing groups of atoms as single interaction sites, enabling microsecond-scale simulations of large membrane systems while preserving essential physical properties [2].

The application of coarse-grained molecular dynamics to 1,2-distearoyllecithin systems has revealed critical insights into membrane formation and stability. Computational studies demonstrate that distearoylphosphatidylcholine forms spherical nanodisc structures when subjected to self-assembly simulations [3]. These simulations indicate that the cylindrical geometric structure and relatively small head group of 1,2-distearoyllecithin contribute to maintaining perfectly spherical membrane configurations, contrasting with other phospholipids that may form more complex morphologies [3].

GROMACS Implementation Methodologies

The GROMACS software package provides robust implementation methodologies for simulating 1,2-distearoyllecithin systems through comprehensive molecular dynamics protocols [3]. Standard implementation procedures begin with energy minimization protocols involving 3000 steepest descent steps to remove steric clashes and optimize initial molecular configurations [3].

Following energy minimization, equilibration proceeds through a two-stage process. The first stage involves equilibrium dynamics at constant volume to adjust system temperature to 400 Kelvin, allowing thermal equilibration while maintaining structural integrity [3]. The second stage transitions to equilibrium dynamics at constant pressure, adjusting the system pressure to atmospheric conditions (1 bar) while maintaining the target temperature [3].

GROMACS implementation methodologies for 1,2-distearoyllecithin systems incorporate sophisticated algorithms for constraint handling and electrostatic calculations. The Particle Mesh Ewald method provides accurate treatment of long-range electrostatic interactions, crucial for proper headgroup hydration and bilayer stability [4]. The Linear Constraint Solver algorithm enables efficient parallel implementation of bond constraints, particularly important for maintaining proper molecular geometry during extended simulations [4].

Martini Force Field 2.2 Applications

The Martini force field represents the most widely adopted coarse-grained model for phospholipid simulations, with version 2.2 providing enhanced parameterization for phosphatidylcholine lipids including 1,2-distearoyllecithin [5]. This force field maps approximately four heavy atoms to each coarse-grained bead, resulting in 12-14 beads per phosphatidylcholine molecule depending on the specific implementation [5].

Martini force field 2.2 applications to 1,2-distearoyllecithin demonstrate excellent reproduction of experimental bilayer properties including area per lipid, bilayer thickness, and phase transition temperatures [6]. The force field parameterization specifically accounts for the saturated nature of stearoyl chains through optimized bead-bead interactions that reproduce proper chain ordering and membrane mechanical properties [5].

Recent developments have introduced Martini version 2.3P, which incorporates enhanced treatment of cation-π interactions particularly relevant for choline-containing phospholipids [6]. This version addresses limitations in previous implementations regarding protein-lipid interactions, demonstrating improved accuracy for systems involving 1,2-distearoyllecithin interactions with membrane proteins [6].

Energy Minimization Models

Energy minimization represents a critical computational step for achieving equilibrium configurations of 1,2-distearoyllecithin systems. The process involves systematic optimization of atomic coordinates to eliminate high-energy conformations and achieve local energy minima that correspond to stable molecular arrangements [7].

For lipid bilayer systems, energy minimization must carefully balance competing interactions between hydrophobic tail regions and hydrophilic headgroup areas. The optimization process typically employs gradient-based algorithms that iteratively adjust atomic positions to reduce the total potential energy while maintaining essential molecular connectivity [7].

The energy landscape of 1,2-distearoyllecithin bilayers exhibits multiple local minima corresponding to different molecular packing arrangements. Proper energy minimization protocols ensure convergence to physically meaningful configurations that maintain appropriate membrane thickness, lipid area per molecule, and interfacial tension properties [7]. Convergence criteria typically require energy gradients below 10 kJ mol⁻¹ nm⁻¹ and maximum force components below specified thresholds [3].

Equilibrium Dynamics at Constant Volume and Pressure

Equilibrium molecular dynamics simulations of 1,2-distearoyllecithin employ both constant volume (NVT) and constant pressure (NPT) ensembles to characterize membrane properties under different thermodynamic conditions. The choice of ensemble significantly influences observed bilayer characteristics and must be carefully matched to experimental conditions [8].

Constant volume simulations maintain fixed system dimensions while allowing temperature equilibration through coupling to external thermostats. For 1,2-distearoyllecithin bilayers, NVT simulations provide insights into local molecular motions and conformational fluctuations at specified densities [9]. These simulations reveal the relationship between molecular packing density and membrane ordering, particularly important for understanding gel-phase properties of saturated phospholipids [9].

Constant pressure simulations allow natural adjustment of system volume in response to intermolecular forces, providing more realistic representation of experimental membrane conditions [10]. NPT ensemble simulations of 1,2-distearoyllecithin demonstrate the membrane's response to pressure variations and thermal fluctuations, yielding equilibrium area per lipid values that directly compare with experimental measurements [3].

The equilibrium dynamics reveal distinct differences between gel and liquid-crystalline phases of 1,2-distearoyllecithin. In the gel phase, molecular motions are highly restricted with limited conformational flexibility, while the liquid-crystalline phase exhibits enhanced molecular mobility and increased membrane fluidity [8]. Phase transition behavior can be characterized through temperature-dependent simulations that capture the thermodynamic properties of melting transitions [8].

Formation Analysis Metrics

Density Distribution Patterns

Density distribution analysis provides fundamental insights into the spatial organization of 1,2-distearoyllecithin bilayers across the membrane normal direction. These distributions reveal the characteristic double-peak structure corresponding to headgroup regions and the central hydrocarbon core typical of phospholipid bilayers [11].

For 1,2-distearoyllecithin systems, density profiles demonstrate distinct regions corresponding to water penetration, headgroup hydration, interfacial areas, and hydrocarbon chain regions. The headgroup density peaks occur at approximately 2.0-2.5 nm from the bilayer center, with the specific position depending on temperature and hydration conditions [11]. The central hydrocarbon region exhibits lower density due to chain conformational disorder and thermal fluctuations [11].

Computational analysis reveals that truncation of electrostatic interactions significantly affects density distribution patterns, leading to artificial compression of headgroup regions and altered water penetration profiles [11]. Proper treatment using Particle Mesh Ewald methods preserves the natural density distribution and maintains agreement with experimental scattering data [11].

Temperature-dependent density distributions capture the gel-to-liquid-crystalline phase transition in 1,2-distearoyllecithin. In the gel phase, density profiles exhibit sharper peaks and reduced interfacial width, while the liquid-crystalline phase shows broader distributions indicating increased molecular disorder [12]. These patterns provide quantitative measures of membrane structural changes during phase transitions [12].

Radial Distribution Function

Radial distribution function analysis quantifies the spatial correlations between molecular components within 1,2-distearoyllecithin bilayers, providing detailed information about local molecular organization and intermolecular interactions [11]. These functions reveal the characteristic distance scales for nearest-neighbor interactions and long-range correlations within the membrane plane [13].

For phosphatidylcholine headgroups, radial distribution functions exhibit distinct peaks corresponding to first and second nearest-neighbor distances. The first peak typically occurs at approximately 0.8 nm, reflecting close-packed arrangements of choline and phosphate groups [11]. Secondary peaks at larger distances indicate longer-range correlations related to membrane organization and electrostatic interactions [11].

Analysis of radial distribution functions for 1,2-distearoyllecithin reveals significant sensitivity to computational methodology, particularly the treatment of electrostatic interactions. Truncation of long-range electrostatics introduces artificial oscillations and spurious peaks at the cutoff distance, highlighting the importance of proper computational protocols [11]. Particle Mesh Ewald treatment yields smooth, physically meaningful radial distribution functions that capture the liquid-like correlations expected in membrane systems [11].

Temperature effects on radial distribution functions demonstrate the transition from ordered to disordered phases in 1,2-distearoyllecithin bilayers. Gel-phase systems exhibit pronounced peaks and extended correlations indicating crystalline-like order, while liquid-crystalline phases show broader peaks and rapid decay of correlations characteristic of fluid membranes [13].

Solvent Accessible Surface Area

Solvent accessible surface area calculations provide quantitative measures of molecular exposure to aqueous environments, essential for understanding hydration patterns and interfacial properties of 1,2-distearoyllecithin bilayers [14]. These calculations employ rolling-ball algorithms that probe molecular surfaces with water-sized spheres to determine accessible regions [15].

For phosphatidylcholine molecules, solvent accessible surface area analysis reveals the extent of headgroup hydration and the burial of hydrocarbon chains within the membrane core. The choline and phosphate groups exhibit high accessibility due to their location at the membrane-water interface, while acyl chains show minimal exposure consistent with hydrophobic partitioning [16].

Computational studies demonstrate that solvent accessible surface area correlates strongly with membrane permeability and transport properties. Regions of high accessibility correspond to potential permeation pathways, while buried regions represent barriers to molecular transport [17]. These calculations provide fundamental parameters for drug delivery applications and membrane protein insertion studies [17].

Dynamic analysis of solvent accessible surface area captures temporal fluctuations in molecular exposure due to conformational changes and membrane undulations. These fluctuations occur on nanosecond timescales and contribute to membrane permeability through transient exposure of buried regions [18]. Understanding these dynamic properties is crucial for predicting membrane behavior under physiological conditions [18].

Data Tables

| Parameter | Gel Phase | Liquid-Crystalline Phase | Method | Reference |

|---|---|---|---|---|

| Area per Lipid (nm²) | 0.48 ± 0.02 | 0.65 ± 0.03 | MD Simulation | [12] |

| Bilayer Thickness (nm) | 5.2 ± 0.1 | 4.1 ± 0.2 | Density Profile | [12] |

| Headgroup Density Peak Position (nm) | 2.4 ± 0.1 | 2.0 ± 0.1 | Density Analysis | [11] |

| First RDF Peak Distance (nm) | 0.82 ± 0.02 | 0.85 ± 0.03 | Radial Distribution | [13] |

| Simulation Protocol | Duration | Temperature (K) | Pressure (bar) | Ensemble | Reference |

|---|---|---|---|---|---|

| Energy Minimization | 3000 steps | - | - | - | [3] |

| Volume Equilibration | 1 ns | 400 | - | NVT | [3] |

| Pressure Equilibration | 5 ns | 400 | 1 | NPT | [3] |

| Production Run | 10-40 μs | 310-340 | 1 | NPT | [3] |

| Force Field | Version | Mapping Ratio | Electrostatics | Applications | Reference |

|---|---|---|---|---|---|

| Martini | 2.2 | 4:1 | Standard | General CG-MD | [5] |

| Martini | 2.2P | 4:1 | Polarizable | Protein-Lipid | [6] |

| Martini | 2.3P | 4:1 | Enhanced Cation-π | Membrane Proteins | [6] |

| CHARMM36 | - | 1:1 | PME | All-Atom Reference | [19] |

XLogP3

Other CAS

4539-70-2